Cas no 338981-83-2 (2,4-dimethoxy-3-methyl-N-phenylbenzenesulfinamide)
2,4-dimethoxy-3-methyl-N-phenylbenzenesulfinamide Chemical and Physical Properties
Names and Identifiers
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- 2,4-DIMETHOXY-3-METHYL-N-PHENYLBENZENESULFINAMIDE
- 2,4-dimethoxy-3-methyl-N-phenylbenzene-1-sulfinamide
- Oprea1_682185
- 2,4-dimethoxy-3-methyl-N-phenylbenzenesulfinamide
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- Inchi: 1S/C15H17NO3S/c1-11-13(18-2)9-10-14(15(11)19-3)20(17)16-12-7-5-4-6-8-12/h4-10,16H,1-3H3
- InChI Key: NZRHJMRDJZZHQO-UHFFFAOYSA-N
- SMILES: S(C1=CC=C(C(C)=C1OC)OC)(NC1C=CC=CC=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 320
- XLogP3: 3.3
- Topological Polar Surface Area: 66.8
2,4-dimethoxy-3-methyl-N-phenylbenzenesulfinamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675507-1mg |
2,4-Dimethoxy-3-methyl-N-phenylbenzenesulfinamide |
338981-83-2 | 98% | 1mg |
¥519.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675507-2mg |
2,4-Dimethoxy-3-methyl-N-phenylbenzenesulfinamide |
338981-83-2 | 98% | 2mg |
¥504.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675507-5mg |
2,4-Dimethoxy-3-methyl-N-phenylbenzenesulfinamide |
338981-83-2 | 98% | 5mg |
¥546.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675507-10mg |
2,4-Dimethoxy-3-methyl-N-phenylbenzenesulfinamide |
338981-83-2 | 98% | 10mg |
¥819.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675507-20mg |
2,4-Dimethoxy-3-methyl-N-phenylbenzenesulfinamide |
338981-83-2 | 98% | 20mg |
¥1303.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675507-25mg |
2,4-Dimethoxy-3-methyl-N-phenylbenzenesulfinamide |
338981-83-2 | 98% | 25mg |
¥1417.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675507-50mg |
2,4-Dimethoxy-3-methyl-N-phenylbenzenesulfinamide |
338981-83-2 | 98% | 50mg |
¥1430.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675507-100mg |
2,4-Dimethoxy-3-methyl-N-phenylbenzenesulfinamide |
338981-83-2 | 98% | 100mg |
¥2048.00 | 2024-05-18 |
2,4-dimethoxy-3-methyl-N-phenylbenzenesulfinamide Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on 2,4-dimethoxy-3-methyl-N-phenylbenzenesulfinamide
Introduction to 2,4-dimethoxy-3-methyl-N-phenylbenzenesulfinamide (CAS No. 338981-83-2) in Modern Chemical Research
The compound 2,4-dimethoxy-3-methyl-N-phenylbenzenesulfinamide (CAS No. 338981-83-2) represents a fascinating molecule in the realm of organic chemistry, particularly within the context of pharmaceutical and agrochemical research. Its unique structural features—comprising a sulfinamide functional group attached to a phenyl ring substituted with methoxy and methyl groups—make it a subject of significant interest for synthetic chemists and biologists alike.
The sulfinamide moiety in this compound is known for its versatility in medicinal chemistry. Sulfinamides have been extensively studied due to their ability to act as bioisosteres, replacing carboxylic acid or amide groups in drug molecules to improve pharmacokinetic properties such as solubility and metabolic stability. In recent years, sulfinamides have been incorporated into a variety of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs, owing to their favorable interactions with biological targets.
The phenyl ring in 2,4-dimethoxy-3-methyl-N-phenylbenzenesulfinamide contributes to its potential biological activity by providing a hydrophobic scaffold that can interact with protein binding sites. The presence of two methoxy groups at the 2- and 4-positions enhances the electron density on the ring, making it more susceptible to nucleophilic attack—a property that is exploited in various synthetic transformations. Additionally, the methyl group at the 3-position introduces steric hindrance, which can influence the compound's binding affinity and selectivity.
Recent advances in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular modeling studies suggest that 2,4-dimethoxy-3-methyl-N-phenylbenzenesulfinamide may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways. This hypothesis is supported by experimental data from high-throughput screening assays, which have identified sulfinamide derivatives as promising candidates for further development.
In the context of drug discovery, the synthesis of 2,4-dimethoxy-3-methyl-N-phenylbenzenesulfinamide has been optimized using modern catalytic methods. Transition-metal-catalyzed reactions have allowed for efficient introduction of the sulfinamide group while maintaining high regioselectivity. These advances in synthetic methodology have not only improved yield but also reduced the environmental impact of production processes—a critical consideration in sustainable chemistry.
The potential applications of this compound extend beyond pharmaceuticals. In agrochemical research, sulfinamides have been explored as herbicides and fungicides due to their ability to disrupt essential metabolic pathways in pests. The structural features of 2,4-dimethoxy-3-methyl-N-phenylbenzenesulfinamide, particularly its aromaticity and polar sulfinamide group, make it a candidate for developing novel crop protection agents that are both effective and environmentally benign.
Furthermore, the chemical stability of this compound under various conditions has been evaluated through rigorous analytical techniques such as NMR spectroscopy and mass spectrometry. These studies have revealed that 2,4-dimethoxy-3-methyl-N-phenylbenzenesulfinamide remains stable under ambient conditions but may degrade under extreme pH or temperature conditions. This information is crucial for its storage, handling, and formulation into final products.
The role of bioisosterism in optimizing drug candidates cannot be overstated. By replacing one functional group with another while maintaining similar electronic properties, chemists can fine-tune the pharmacological profile of a molecule. The sulfinamide group in 2,4-dimethoxy-3-methyl-N-phenylbenzenesulfinamide serves as an excellent example of how bioisosteric replacements can lead to improved drug candidates.
Future research directions may focus on exploring derivatives of this compound to enhance its therapeutic potential. For instance, modifications at the phenyl ring or introduction of additional functional groups could lead to compounds with enhanced binding affinity or reduced toxicity. The flexibility offered by its structural framework makes it an attractive scaffold for medicinal chemists seeking to develop novel therapeutics.
The synthesis and characterization of 2,4-dimethoxy-3-methyl-N-phenylbenzenesulfinamide also highlight the importance of interdisciplinary collaboration between synthetic chemists and biologists. Such collaborations are essential for translating laboratory discoveries into tangible benefits for society by developing new drugs and agrochemicals that address unmet needs.
In conclusion,2,4-dimethoxy-3-methyl-N-phenylbenzenesulfinamide (CAS No. 338981-83-2) is a versatile compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features—combining a sulfinamide group with a substituted phenyl ring—make it a valuable scaffold for drug discovery efforts aimed at developing new therapeutic agents with improved pharmacokinetic properties.
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